molecular formula C14H15N3O4 B008480 N-Cbz-dl-histidine CAS No. 19728-57-5

N-Cbz-dl-histidine

Cat. No. B008480
CAS RN: 19728-57-5
M. Wt: 289.29 g/mol
InChI Key: WCOJOHPAKJFUDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis N-Cbz-dl-histidine and related compounds can be synthesized through various methods, including calcium(II)-catalyzed Friedel-Crafts reactions, which allow for high yields and the ability to further derivatize the products into drug-like compounds. The N-Cbz group plays a crucial role by stabilizing intermediate carbocations, enhancing reactivity in such syntheses (Denis et al., 2018).

Molecular Structure Analysis The molecular structure and conformation of histidine, a core component of N-Cbz-dl-histidine, have been extensively studied. Solid-state NMR spectroscopy reveals the pH-dependent chemical shifts of histidine's nitrogen, carbon, and hydrogen atoms, offering insights into its protonation states, tautomeric structures, and interaction effects (Li & Hong, 2011).

Chemical Reactions and Properties The chemical reactivity of histidine, including its ability to form unique bonds under specific conditions, is fundamental to understanding N-Cbz-dl-histidine’s properties. For instance, histidine can participate in photodynamic cross-linking processes, forming covalent bonds under light exposure in the presence of certain sensitizers, indicating its potential for specialized chemical applications (Shen et al., 2000).

Physical Properties Analysis The physical properties of histidine, such as its zwitterionic nature, significantly influence the characteristics of N-Cbz-dl-histidine. Modifications like l-histidine functionalization of carbon black demonstrate the amino acid's ability to alter physical properties, including isoelectric points and dyeing capabilities, which can be leveraged in various scientific and industrial applications (Ma et al., 2020).

Chemical Properties Analysis N-Cbz-dl-histidine's chemical properties are further exemplified by its involvement in complex formation with metals, exhibiting fine stereoselective effects and chemical exchange behaviors. These interactions, alongside the capability for efficient direct labeling of biomolecules, underline the compound's versatility and utility in biochemistry and pharmacology (Shtyrlin et al., 2012).

Scientific Research Applications

  • Enhancing Seizure Control and Memory Function : N-Cbz-dl-histidine, as a derivative of histidine, has been found to enhance the anticonvulsant efficacy of carbamazepine and improve spatial memory impairment induced by seizures in rats. This highlights its potential as an adjuvant in epilepsy treatment, especially in cases accompanied by impaired spatial memory (Li et al., 2005).

  • Molecular Interaction Studies : The ZZ domain of CREB-binding protein (CBP), which includes histidine, has been structurally characterized to understand its role in protein interactions. This research is vital for understanding the molecular mechanisms of tumor suppressors and oncoproteins (Legge et al., 2004).

  • Characterization of Histidine's Tautomerism : Neutral histidine's tautomeric form has been studied using rotational spectroscopy. Such fundamental research aids in understanding the physical properties of histidine, which is essential in many biological processes (Bermúdez et al., 2014).

  • Histidine Detection and Imaging : Nitrogen-doped carbon nanoparticle modulated turn-on fluorescent probes have been developed for rapid and selective detection of histidine. This technique shows promise for bio-labeling assays and clinical diagnostic applications (Zhu et al., 2016).

  • Structural Analysis of Histidine-Containing Domains : The TAZ2 domain of the transcriptional adaptor protein CBP, which involves histidine, has been structurally analyzed to understand its interaction with cellular transcription factors (De Guzman et al., 2000).

  • Chemical Synthesis Utilizing Histidine Derivatives : The synthesis of 3,3-Diarylazetidines using N-Cbz azetidinols highlights the role of histidine derivatives in novel chemical syntheses, potentially useful in drug discovery (Denis et al., 2018).

  • Detection of Histidine in Biological Fluids : A novel assay based on fluorescent copper nanoclusters for histidine and cysteine detection, demonstrates the importance of histidine in biochemical and clinical analyses (Gu & Cao, 2018).

  • Studying Molecular Forces with Histidine-Tagged Proteins : Using the atomic force microscope, the binding force of histidine-tagged proteins was analyzed, contributing to the understanding of molecular forces in receptor-ligand systems (Schmitt et al., 2000).

properties

IUPAC Name

3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c18-13(19)12(6-11-7-15-9-16-11)17-14(20)21-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8H2,(H,15,16)(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOJOHPAKJFUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70275824
Record name N-Cbz-dl-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cbz-dl-histidine

CAS RN

14997-58-1, 19728-57-5
Record name N-Benzyloxycarbonyl-L-histidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014997581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19728-57-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169138
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Cbz-dl-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzyloxycarbonyl-L-histidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.516
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cbz-dl-histidine
Reactant of Route 2
Reactant of Route 2
N-Cbz-dl-histidine
Reactant of Route 3
Reactant of Route 3
N-Cbz-dl-histidine
Reactant of Route 4
Reactant of Route 4
N-Cbz-dl-histidine
Reactant of Route 5
Reactant of Route 5
N-Cbz-dl-histidine
Reactant of Route 6
Reactant of Route 6
N-Cbz-dl-histidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.